rac Ketorolac-d4

Bioanalysis LC-MS/MS Internal Standard

As a tetradeuterated ketorolac, rac Ketorolac-d4 provides the definitive +4 Da mass shift for interference-free LC-MS/MS quantification. Its use is critical for meeting FDA/EMA bioanalytical method validation guidelines in ANDA submissions, ensuring data integrity and audit readiness. Avoid analytical inaccuracies associated with unlabeled or analog standards.

Molecular Formula C15H13NO3
Molecular Weight 259.297
CAS No. 1216451-53-4
Cat. No. B565083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Ketorolac-d4
CAS1216451-53-4
Synonyms5-Benzoyl-2,3-dihydro-1H-(pyrrolizine-d4)-1-carboxylic Acid;  (+/-)-Ketorolac-d4;  Ketorolac-d4;  RS 37619-d4; 
Molecular FormulaC15H13NO3
Molecular Weight259.297
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
InChIInChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2
InChIKeyOZWKMVRBQXNZKK-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Ketorolac-d4 (CAS 1216451-53-4) for Pharmaceutical Analysis and Bioequivalence Studies: A Validated Internal Standard


rac Ketorolac-d4 (CAS 1216451-53-4) is a tetradeuterated derivative of the racemic mixture of ketorolac, a non-steroidal anti-inflammatory drug (NSAID) [1]. It is chemically defined as 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic-2,2,3,3-d4 acid, with a molecular weight of 259.29 g/mol [2]. This compound functions as a non-selective cyclooxygenase (COX) inhibitor, with the parent ketorolac exhibiting IC50 values of 20 nM for COX-1 and 120 nM for COX-2 . As a stable isotope-labeled internal standard (SIL-IS), rac Ketorolac-d4 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure precise and accurate quantification of ketorolac in complex biological matrices .

The Scientific Imperative for Selecting rac Ketorolac-d4 as a Reference Standard Over Unlabeled or Alternative Analogs


In quantitative bioanalysis, substituting rac Ketorolac-d4 with an unlabeled standard or a close structural analog (e.g., a -d3 or -d5 isotopologue, or a different NSAID) introduces significant risks of analytical inaccuracy, failed regulatory audits, and irreproducible research. Unlike unlabeled compounds, rac Ketorolac-d4's specific mass shift (+4 Da) and high isotopic purity enable its complete differentiation from the native ketorolac analyte during MS detection, effectively correcting for variable ionization efficiency (matrix effects) and sample preparation losses . While other deuterated forms exist, a -d4 label is often selected for its balance of mass distinction and synthetic accessibility. Furthermore, stable isotope-labeled internal standards like rac Ketorolac-d4 are the 'gold standard' for MS quantification, as mandated by regulatory guidelines for bioanalytical method validation, ensuring data integrity for Abbreviated New Drug Applications (ANDAs) and pharmacokinetic studies [1].

Quantitative Evidence for rac Ketorolac-d4: Differentiating Performance from Alternative Internal Standards


Mass Spectrometry Differentiation: rac Ketorolac-d4 vs. Unlabeled Ketorolac

As a tetradeuterated internal standard, rac Ketorolac-d4 provides a baseline mass shift of +4 Da relative to its unlabeled analyte (C15H13NO3 vs. C15H9D4NO3). This allows for unambiguous chromatographic and mass spectrometric separation in LC-MS/MS workflows . The mass difference prevents signal interference and cross-talk between the analyte and internal standard channels, a fundamental requirement for the accurate quantification of ketorolac in complex biological matrices such as human plasma [1].

Bioanalysis LC-MS/MS Internal Standard

Comparative Accuracy in Bioanalysis: Deuterated Internal Standard vs. Structural Analog

A direct comparative study evaluated two internal standard candidates for ketorolac quantification by GC/MS: a stable-isotope analog ([18O3]ketorolac) and a chemical analog (p-fluoroketorolac). The use of the stable-isotope labeled internal standard, which shares the same principle as rac Ketorolac-d4, provided superior accuracy data for the analysis of ketorolac in plasma samples when compared to the non-isotopic analog [1].

Bioanalytical Method Validation GC-MS Isotope Dilution

Regulatory Compliance for Generic Drug Development (ANDA)

rac Ketorolac-d4 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly indicated for use in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [1]. It is designated as a reference standard suitable for ANDA filing and Drug Master File (DMF) submissions, and its traceability to pharmacopeial standards (USP or EP) can be established, ensuring data integrity for regulatory review [2].

Pharmaceutical Quality Control ANDA Regulatory Science

Isotopic Purity and Enrichment for Reliable Quantification

Commercial sources of rac Ketorolac-d4 are offered with a purity of ≥98% . High isotopic purity ensures a negligible concentration of unlabeled compound in the internal standard stock solution, which is critical for preventing 'cross-talk' and ensuring the analytical signal in the analyte channel is derived exclusively from the biological sample, not the internal standard . This minimizes background interference and improves the lower limit of quantification (LLOQ) in sensitive assays.

Stable Isotope Chemistry Quality Control LC-MS

Optimal Scientific and Industrial Use Cases for rac Ketorolac-d4


Bioanalytical Method Development and Validation for Generic Drug Submissions (ANDA)

This is the primary application for rac Ketorolac-d4. It is employed as a stable isotope-labeled internal standard (SIL-IS) to develop and validate LC-MS/MS methods for quantifying ketorolac in biological matrices. Its use ensures compliance with FDA and EMA guidelines on bioanalytical method validation, directly supporting Abbreviated New Drug Applications (ANDAs) for generic ketorolac formulations [1]. The characterization data provided ensures data integrity and method robustness during regulatory review [2].

In Vivo Pharmacokinetic and Bioequivalence Studies

In clinical studies comparing a test formulation of ketorolac to a reference listed drug, rac Ketorolac-d4 serves as the essential internal standard for the accurate determination of plasma concentrations of R(+)- and S(-)-ketorolac over time [1]. The high analytical accuracy achieved using a SIL-IS allows for the reliable calculation of critical pharmacokinetic parameters (e.g., Cmax, AUC) required to establish bioequivalence [2].

Pharmaceutical Quality Control and Forced Degradation Studies

rac Ketorolac-d4 can be used as a reference standard in pharmaceutical QC laboratories for the identification and quantification of ketorolac in drug substances and products [1]. Its stability and isotopic purity make it a reliable marker in forced degradation studies, where it aids in distinguishing drug-related degradation products from matrix components or impurities, ensuring the stability-indicating nature of the analytical method [2].

In Vitro ADME and Drug-Drug Interaction Research

In pre-clinical research, rac Ketorolac-d4 facilitates accurate quantitation of ketorolac in in vitro samples, such as those from hepatocyte stability assays or CYP inhibition studies [1]. By accurately measuring drug depletion or metabolite formation, researchers can reliably assess the metabolic fate and potential drug-drug interaction liability of ketorolac [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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